![molecular formula C16H12ClN3O2 B2613591 N-(3-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 877649-65-5](/img/structure/B2613591.png)
N-(3-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
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Overview
Description
N-(3-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a cytoplasmic tyrosine kinase that is involved in the signaling pathway of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. CP-690,550 has been shown to have potential therapeutic applications in the treatment of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and multiple sclerosis.
Scientific Research Applications
Synthesis and Biological Activities
Research into related pyrido[1,2-a]pyrimidine derivatives primarily focuses on synthesizing new compounds and evaluating their potential as biological agents. For instance, Akbari et al. (2008) synthesized new N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamide and their thiazolo[3,2-a]pyrimidine derivatives. These compounds were evaluated for antimicrobial activities, with some exhibiting significant inhibition against bacterial and fungal growth compared to standard drugs (Akbari et al., 2008).
Antifungal and Antimicrobial Properties
Several studies have focused on the antifungal and antimicrobial properties of pyrido[1,2-a]pyrimidine derivatives. For example, Konno et al. (1989) synthesized 4-chlorothieno[2,3-d]pyrimidines and evaluated them for antifungal activity against Piricularia oryzae, showing preventive effects on rice blast, sheath blight, and cucumber powdery mildew (Konno et al., 1989).
Synthesis and Properties of Polyamides and Polyimides
Research has also explored the synthesis and properties of aromatic polyamides and polyimides based on pyridinecarboxamide derivatives. Yang and Lin (1995) investigated polyamides and polyimides synthesized from 3,3-bis[4-(4-aminophenoxy)phenyl]phthalimidine, highlighting their enhanced thermal stability and excellent solubility due to the presence of thermally stable pendent imido groups and internally plasticizing n-alkyl chains (Yang & Lin, 1995).
Electronic Properties and Interaction Landscapes
Gallagher et al. (2022) probed the electronic properties and interaction landscapes of a series of N-(chlorophenyl)pyridinecarboxamides, providing insights into their structural similarities, hydrogen bonding modes, and physicochemical properties. This study offers a deeper understanding of the interaction environments and potential applications of such compounds in materials science and molecular design (Gallagher et al., 2022).
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[1,5-a]pyrimidines, have been found to interact with multiple receptors , and pyrazolo[3,4-d]pyrimidines have been reported as inhibitors of CDK2 , a protein kinase involved in cell cycle regulation.
Mode of Action
Related compounds have been shown to inhibit key enzymes or receptors, leading to changes in cellular processes . For instance, pyrazolo[3,4-d]pyrimidines inhibit CDK2, affecting cell cycle progression .
Biochemical Pathways
Related compounds have been shown to affect various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Pharmacokinetics
In silico admet studies of related compounds have shown suitable pharmacokinetic properties .
Result of Action
Related compounds have shown significant cytotoxic activities against various cell lines .
Action Environment
The biological activity of related compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the target cells .
properties
IUPAC Name |
N-(3-chlorophenyl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c1-10-5-6-14-18-8-13(16(22)20(14)9-10)15(21)19-12-4-2-3-11(17)7-12/h2-9H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGSEFWDUOKHOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC(=CC=C3)Cl)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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